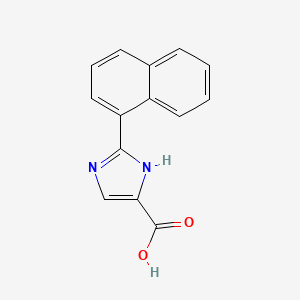

2-(Naphthalen-1-yl)-1H-imidazole-4-carboxylic acid

描述

Historical Context of Imidazole-Based Heterocyclic Compounds

The historical development of imidazole-based heterocyclic compounds traces its origins to the pioneering work of Heinrich Debus in 1858, who first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This seminal achievement marked the beginning of systematic investigations into five-membered nitrogen-containing heterocycles that would ultimately revolutionize medicinal chemistry. The nomenclature "imidazole" was subsequently introduced by Arthur Rudolf Hantzsch in 1887, establishing the foundation for modern heterocyclic chemistry terminology.

The evolution of imidazole chemistry throughout the nineteenth and twentieth centuries demonstrated the extraordinary versatility of this heterocyclic scaffold. The Debus-Radziszewski imidazole synthesis, developed as a multi-component reaction utilizing a 1,2-dicarbonyl compound, an aldehyde, and ammonia or primary amine, became a cornerstone methodology for accessing diverse imidazole derivatives. This synthetic approach enabled the systematic exploration of substitution patterns and functional group incorporations that would later prove crucial for pharmaceutical applications.

Industrial production of imidazole derivatives commenced in the 1950s, facilitating widespread availability of these compounds for research and commercial applications. The recognition that imidazole constitutes a privileged structure in medicinal chemistry emerged from extensive biological evaluations revealing its presence in numerous natural products and its essential role in enzymatic processes. The amino acid histidine, containing the imidazole ring system, exemplifies the fundamental importance of this heterocycle in biological systems, while histamine demonstrates its significance in physiological regulation mechanisms.

The development of cimetidine as the first blockbuster drug containing an imidazole moiety represented a watershed moment in the field, validating the therapeutic potential of imidazole-based compounds and inspiring subsequent generations of drug discovery programs. This achievement demonstrated how rational drug design principles could be applied to imidazole scaffolds to achieve remarkable therapeutic outcomes, establishing precedents for structure-activity relationship investigations that continue to guide contemporary medicinal chemistry efforts.

Structural Significance of Naphthalene-Imidazole Hybrid Architectures

The structural integration of naphthalene and imidazole moieties within hybrid molecular architectures represents a sophisticated approach to pharmaceutical design that capitalizes on the complementary properties of these distinct aromatic systems. Naphthalene, as a bicyclic aromatic hydrocarbon, provides substantial π-electron density and hydrophobic character that can enhance molecular interactions with biological targets through π-π stacking mechanisms and hydrophobic binding interactions. The planar geometry of the naphthalene system enables optimal spatial orientation for receptor binding while contributing to the overall molecular rigidity that can enhance selectivity and potency.

The imidazole heterocycle within these hybrid structures contributes multiple functional advantages, including its amphoteric character, which allows the molecule to participate in both hydrogen bonding as a donor and acceptor. The planar five-membered ring containing six π-electrons exhibits aromatic stability while maintaining sufficient electronic flexibility to engage in diverse intermolecular interactions. The presence of two nitrogen atoms with different electronic environments provides opportunities for distinct binding modes and tautomeric equilibria that can influence biological activity profiles.

Compounds featuring naphthalene-imidazole connectivity, such as 1-(naphthalen-1-yl)-1H-imidazole, demonstrate molecular weights around 194.23 grams per mole, indicating compact yet structurally complex architectures suitable for biological applications. The Chemical Abstracts Service registry numbers for these compounds, such as 25364-49-2 for the 1-substituted analog and 91822-43-4 for the 2-substituted variant, reflect the systematic exploration of positional isomerism effects on biological activity.

Recent investigations into imidazoline I₂ receptor ligands have highlighted the particular significance of naphthalene-imidazole hybrid structures in neurological applications. The compound 2-(benzo[b]thiophen-2-yl)-1H-imidazole, designated as LSL33, demonstrated remarkable neuroprotective properties and beneficial effects in Alzheimer disease models, suggesting that similar naphthalene-containing analogs may exhibit comparable therapeutic potential. These findings underscore the importance of aromatic substitution patterns in modulating biological activity and therapeutic efficacy.

The three-dimensional conformational properties of naphthalene-imidazole hybrids contribute significantly to their biological activity profiles. Computational studies have revealed that the relative orientation of the naphthalene and imidazole rings can influence molecular recognition events and binding affinity. The capacity for these molecules to adopt specific conformations that optimize complementarity with biological targets represents a key advantage of this hybrid architecture approach.

Role of Carboxylic Acid Functionality in Bioactive Imidazole Derivatives

The incorporation of carboxylic acid functionality into imidazole-based molecular structures represents a strategic approach to enhancing biological activity, pharmacokinetic properties, and target selectivity. Carboxylic acids constitute one of the most prevalent functional groups in pharmaceutical agents, with over 450 carboxylic acid-containing drugs marketed worldwide, including widely used nonsteroidal anti-inflammatory drugs, antibiotics, anticoagulants, and cholesterol-lowering statins. The electrostatic interactions and hydrogen bonding capabilities of carboxylic acids make them essential components of many pharmacophores.

The 4-imidazolecarboxylic acid moiety, as found in this compound, provides multiple functional advantages that enhance the overall biological profile of the compound. This structural element has been extensively utilized in coordination chemistry for generating different types of coordination polymers, demonstrating its versatility as a ligand system. The carboxylate group of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the physiological pH range of 7-10, indicating its capacity for metal coordination under biologically relevant conditions.

Synthetic investigations of 1-phenylimidazole-4-carboxylic acid derivatives as xanthine oxidoreductase inhibitors have revealed the critical importance of the carboxylic acid functionality for biological activity. These compounds exhibited nanomolar-level inhibitory potencies against xanthine oxidoreductase, with some derivatives demonstrating half-maximal inhibitory concentration values comparable to the established drug febuxostat. The structure-activity relationships identified in these studies highlighted how modifications to the carboxylic acid moiety could dramatically influence both potency and selectivity profiles.

The antiplatelet activity of imidazole-4-carboxylic acid derivatives has been extensively characterized, with 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their carboxamides demonstrating low micromolar activity ranges. These investigations revealed that specific structural criteria, including the presence of amide or ester groups, sulfonylamino substituents, hydrophobic moieties, and secondary amino functions, are essential for optimal antiplatelet activity. The mechanism of action studies demonstrated that subtle structural modifications could shift activity patterns among different platelet receptor systems, emphasizing the precision required in carboxylic acid derivative design.

| Compound Class | Biological Target | Activity Range | Key Structural Features |

|---|---|---|---|

| 1-Phenylimidazole-4-carboxylic acid derivatives | Xanthine oxidoreductase | 7.2-8.0 nanomolar | Phenyl substitution, carboxylic acid at position 4 |

| 1-Arylalkyl-5-phenylsulfonamino derivatives | Platelet aggregation | 1-4 micromolar | Sulfonamino group, carboxylic acid/ester functionality |

| Lanthanide coordination compounds | Metal binding | pH 7-10 stability | Carboxylate coordination, imidazole nitrogen coordination |

The role of carboxylic acid functionality extends beyond direct biological activity to encompass critical pharmacokinetic considerations. The ionizable nature of carboxylic acids influences solubility, permeability, and distribution properties, which can significantly impact therapeutic efficacy. However, the presence of carboxylic acid groups can also present challenges, particularly regarding passive diffusion across biological membranes such as the blood-brain barrier, which can limit central nervous system penetration.

属性

IUPAC Name |

2-naphthalen-1-yl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)12-8-15-13(16-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPZCCKQLVZOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation and Cyclization Approach

This classical method involves the condensation of a naphthalene derivative with an imidazole precursor, followed by cyclization to form the imidazole ring.

- Procedure : A naphthalene derivative (e.g., 1-naphthylamine) is reacted with an appropriate carbonyl-containing compound (such as glyoxal or aldehydes) and imidazole-4-carboxylic acid or its ester under reflux in acidic or neutral media.

- Reaction Conditions : Typically, solvents like ethanol or acetic acid are used, with reflux times ranging from several hours to overnight.

- Yields : Moderate to good yields (50–70%) are reported depending on the exact reagents and conditions.

- Purification : The crude product is isolated by filtration or extraction, followed by recrystallization from ethanol or other solvents to enhance purity.

One-Pot Sequential Synthesis Using Ethyl Cyanoacetate and Ethyl Glycinate Hydrochloride

A more recent and efficient method involves a one-pot, sequential reaction of amines with ethyl cyanoacetate and ethyl glycinate hydrochloride to form imidazole derivatives.

- Key Steps :

- Reaction of the amine (e.g., 1-naphthylamine) with ethyl cyanoacetate to form an intermediate.

- Addition of ethyl glycinate hydrochloride (activated by triethylamine) to promote ring closure forming the imidazole nucleus.

- Reaction Conditions : Neat conditions at 70 °C for 2 hours provide optimal yields.

- Yields : This method can achieve yields up to 90%, significantly higher than classical methods.

- Advantages : This approach is user-friendly, cost-effective, and environmentally benign, with minimal side products.

- Representative Data Table :

| Entry | Heating Mode / Solvent | Reaction Time (h) | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | Reflux / Ethanol | 4 | None | 25 |

| 2 | 70 °C / Neat | 2 | None | 90 |

| 3 | 70 °C / Neat | 2 | LiBr | 80 |

- Notes : The neat reaction at 70 °C without additives gave the highest yield, indicating the importance of solvent-free conditions and temperature control.

Microwave-Assisted Synthesis

Microwave irradiation has been explored for the synthesis of substituted imidazoles, including naphthalene-substituted derivatives.

- Method : Reactants such as 1-naphthylamine, aldehydes, and imidazole precursors are subjected to microwave heating in suitable solvents.

- Advantages : Reduced reaction times (minutes instead of hours), improved yields, and cleaner reactions.

- Limitations : Requires specialized equipment and optimization for scale-up.

Reaction Mechanism Insights

- The formation of the imidazole ring generally proceeds via nucleophilic attack of the amine on activated carbonyl groups, followed by cyclization and elimination steps.

- The presence of the naphthalene moiety influences the electronic environment, potentially affecting reaction rates and product stability.

- In the one-pot synthesis, the initial formation of an intermediate containing active methylene and imino groups facilitates subsequent ring closure to the imidazole core.

Comparative Summary of Preparation Methods

| Method | Key Features | Reaction Time | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation & Cyclization | Classical, reflux in ethanol/acetic acid | 6–15 hours | 50–70% | Well-established, simple setup | Longer reaction time, moderate yield |

| One-Pot Sequential Synthesis | Ethyl cyanoacetate + ethyl glycinate, neat | 2 hours | Up to 90% | High yield, eco-friendly, cost-effective | Requires precise temperature control |

| Microwave-Assisted Synthesis | Microwave heating, solvent-assisted | Minutes to 1 hour | 60–80% | Fast, cleaner reactions | Equipment needed, scale-up issues |

Research Findings and Optimization Notes

- The one-pot method's yield is sensitive to reaction temperature and solvent presence; neat conditions at 70 °C are optimal.

- Additives such as lithium bromide can slightly reduce yields, suggesting that pure neat conditions are preferable.

- Aromatic amines with electron-donating groups tend to give better yields than those with electron-withdrawing groups.

- Purity and structural confirmation are reliably achieved by NMR (1H and 13C), IR spectroscopy, and elemental analysis.

- Reaction monitoring by thin-layer chromatography (TLC) and NMR helps optimize reaction time and prevent side product formation.

科学研究应用

Medicinal Chemistry

Neurodegenerative Disease Treatment

One of the most significant applications of 2-(Naphthalen-1-yl)-1H-imidazole-4-carboxylic acid is in the treatment of neurodegenerative diseases. Research indicates that imidazole derivatives can inhibit the production of amyloid-beta peptides, which are associated with Alzheimer's disease. This compound has been studied for its potential to mitigate the formation of amyloid plaques in the brain, thus offering a therapeutic avenue for conditions like Alzheimer's and other related disorders .

Antimicrobial Properties

Studies have also shown that imidazole derivatives possess antimicrobial activity. The structural features of this compound contribute to its effectiveness against various bacterial strains. The compound's ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial agents .

Materials Science

Organic Electronics

The compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its naphthalene moiety provides excellent electron transport properties, making it suitable for enhancing the performance of electronic devices .

Sensors and Catalysts

Due to its unique electronic properties, this compound is being investigated as a component in sensors and catalytic systems. Its ability to form stable complexes with metal ions can be utilized in developing sensors for detecting heavy metals and other pollutants in environmental samples .

Synthetic Intermediate

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its versatile reactivity allows it to participate in various chemical reactions, including coupling reactions and cycloadditions, facilitating the development of new pharmaceuticals and agrochemicals .

Case Study 1: Alzheimer's Disease Research

A study published in a leading journal demonstrated that derivatives of imidazole, including this compound, effectively reduced amyloid-beta production in vitro. The findings suggest potential pathways for drug development targeting Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Research conducted on various imidazole derivatives revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This study highlights its potential as a lead compound for developing new antibiotics .

Case Study 3: Organic Electronics

A recent investigation into the use of naphthalene-based compounds in OLEDs found that incorporating this compound improved device efficiency by enhancing charge transport properties. This opens avenues for further research into its application in next-generation electronic materials .

作用机制

The mechanism of action of 2-(Naphthalen-1-yl)-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. Additionally, the naphthalene ring can intercalate with DNA, affecting gene expression and cellular function.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid and related compounds:

*Estimated based on analogous structures.

Structural and Electronic Differences

- Naphthalene vs.

- Carboxylic Acid Position : Derivatives with the carboxylic acid at position 4 (vs. 5) show distinct hydrogen-bonding patterns, as seen in angiotensin II antagonists like CV-11974, where the COOH group interacts with receptor residues .

生物活性

2-(Naphthalen-1-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H12N2O2

- Molecular Weight : 252.27 g/mol

- IUPAC Name : 5-methyl-2-naphthalen-1-yl-1H-imidazole-4-carboxylic acid

- Canonical SMILES : CC1=C(N=C(N1)C2=CC=CC3=CC=CC=C32)C(=O)O

Synthesis

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Various synthetic routes have been developed, focusing on optimizing yields and purity while ensuring environmental sustainability.

Common Synthetic Route:

- Reaction of naphthalene derivatives with imidazole precursors.

- Cyclization under acidic or basic conditions.

- Purification through recrystallization or chromatography.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Streptococcus agalactiae | 75 µM |

| Staphylococcus aureus | 100 µM |

The compound's mechanism of action appears to involve disruption of bacterial cell walls and interference with essential metabolic pathways, making it a promising candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, possibly by inducing apoptosis and inhibiting cell cycle progression.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. For instance, it may act as an inhibitor of key enzymes involved in cellular metabolism or as a ligand that alters receptor activity.

Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that derivatives of imidazole compounds, including this compound, exhibited significant antimicrobial activity against drug-resistant strains . The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced efficacy.

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of imidazole derivatives, revealing that this compound could effectively inhibit the growth of various cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .

常见问题

Q. What are the optimal synthetic routes for 2-(Naphthalen-1-yl)-1H-imidazole-4-carboxylic acid, and how can reaction yields be improved?

Answer: The compound is typically synthesized via condensation reactions between naphthalene-1-carboxaldehyde and imidazole precursors. To improve yields, consider:

- Temperature control : Elevated temperatures (80–100°C) enhance imidazole ring formation but may require inert atmospheres to prevent oxidation .

- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) effectively isolates the product from byproducts like unreacted aldehyde .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

Answer:

- Solubility profiling : Perform shake-flask experiments in solvents (DMSO, water, ethanol) at 25°C, followed by HPLC quantification to determine saturation points .

- Stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products. Protect from light to prevent photolytic decomposition .

Q. What spectroscopic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the naphthyl and imidazole moieties .

- FT-IR : Confirm carboxylic acid (-COOH) via O-H stretching (~2500–3000 cm⁻¹) and imine (C=N) bands (~1600 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~293.1 g/mol) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction intermediates?

Answer:

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and identify transition states. Software like Gaussian or ORCA calculates activation energies to pinpoint rate-limiting steps .

- Machine learning : Train models on existing imidazole synthesis data to predict optimal solvent/catalyst combinations. Tools like ICReDD’s reaction discovery platform integrate experimental and computational data for accelerated design .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Answer:

- Dose-response standardization : Use a unified assay protocol (e.g., MTT for cytotoxicity) across labs, with internal controls (e.g., doxorubicin) to normalize variability .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies. For example, esterase-mediated hydrolysis of methyl esters can alter bioavailability .

Q. How can advanced separation techniques isolate trace impurities in the compound?

Answer:

- HPLC-DAD/ELSD : Employ a C18 column with 0.1% TFA in acetonitrile/water (gradient: 30%→70% ACN) to separate impurities. Compare retention times with spiked standards .

- Preparative SFC : Supercritical fluid chromatography (CO₂/methanol) resolves enantiomers or structurally similar byproducts at high purity (>98%) .

Q. What methodologies validate the compound’s crystallographic structure?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DMF/ethanol) and analyze with a Bruker D8 Venture diffractometer. Refinement software (SHELX) resolves bond angles and packing motifs .

- PXRD : Compare experimental diffractograms with simulated patterns from crystallographic databases (e.g., Cambridge Structural Database) to confirm phase purity .

Q. How can reaction kinetics and thermodynamics be studied for scale-up?

Answer:

Q. What statistical approaches optimize multifactor experimental designs?

Answer:

- DoE (Design of Experiments) : Apply a Box-Behnken design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors .

- Response surface methodology : Model nonlinear relationships to predict optimal conditions (e.g., 85°C, 10 mol% catalyst) for maximum yield .

Q. How can in silico tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Software like SwissADME calculates LogP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular docking (AutoDock Vina) screens for off-target interactions .

- MD simulations : GROMACS models protein-ligand binding stability (e.g., with COX-2) over 100-ns trajectories to assess therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。